Cas no 57044-25-4 ((R)-(+)-Glycidol)

(R)-(+)-Glycidol is a chiral epoxide widely utilized as a versatile building block in organic synthesis and pharmaceutical applications. Its high enantiomeric purity makes it particularly valuable for the production of optically active compounds, including beta-blockers, antiviral agents, and other fine chemicals. The compound’s reactive epoxide ring enables efficient ring-opening reactions, facilitating the introduction of hydroxyl and other functional groups with stereochemical control. (R)-(+)-Glycidol is also employed in polymer chemistry for modifying resins and coatings. Its stability under controlled conditions and compatibility with various catalytic systems enhance its utility in asymmetric synthesis. Proper handling is essential due to its potential reactivity and toxicity.
(R)-(+)-Glycidol structure
(R)-(+)-Glycidol structure
商品名:(R)-(+)-Glycidol
CAS番号:57044-25-4
MF:C3H6O2
メガワット:74.08
MDL:MFCD00074873
CID:57060
PubChem ID:24871720

(R)-(+)-Glycidol 化学的及び物理的性質

名前と識別子

    • R(+)-glycidol
    • OXIRANEMETHANOL, (2R)- (R)-(+)-2,3-EPOXY-1-PROPANOL
    • (R)-(+)-GLYCIDOL
    • (R)-GLYCIDOL
    • R(+)-OXIRANE-2-METHANOL
    • (R)-Oxiranemethanol
    • R-Glycidoe
    • (2R)-Oxirane-2-methanol
    • (R)-2-Hydroxymethyloxirane
    • R-(+)-Glycidol
    • [(2R)-oxiran-2-yl]methanol
    • (R)-(+)-1-Hydroxy-2,3-epoxypropane
    • (R)-(+)-2-(Hydroxymethyl)oxirane
    • (R)-3-Hydroxy-1,2-epoxypropane
    • (R)-(+)-Oxirane-2-methanol
    • (R)-(+)-Glycidol
    • MDL: MFCD00074873
    • インチ: 1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m1/s1
    • InChIKey: CTKINSOISVBQLD-GSVOUGTGSA-N
    • ほほえんだ: OC[C@@H]1CO1
    • BRN: 79782

計算された属性

  • せいみつぶんしりょう: 74.03680
  • どういたいしつりょう: 74.037
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 5
  • 回転可能化学結合数: 1
  • 複雑さ: 35.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 32.8A^2

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.116 g/mL at 20 °C(lit.)
  • ふってん: 56-57 °C/11 mmHg(lit.)
  • フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >
  • 屈折率: n20/D 1.43(lit.)
  • PSA: 32.76000
  • LogP: -0.62250
  • ひせんこうど: +12.0° - +18.0° (neat)
  • ようかいせい: 使用できません
  • 光学活性: [α]23/D +15°, neat

(R)-(+)-Glycidol セキュリティ情報

(R)-(+)-Glycidol 税関データ

  • 税関コード:2910900090
  • 税関データ:

    中国税関コード:

    2910900090

    概要:

    ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

(R)-(+)-Glycidol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM115979-100g
(R)-glycidol
57044-25-4 97%
100g
$*** 2023-05-30
Enamine
EN300-80398-0.25g
[(2R)-oxiran-2-yl]methanol
57044-25-4 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-80398-0.5g
[(2R)-oxiran-2-yl]methanol
57044-25-4 95.0%
0.5g
$19.0 2025-03-21
Enamine
EN300-80398-5.0g
[(2R)-oxiran-2-yl]methanol
57044-25-4 95.0%
5.0g
$33.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006946-1g
(R)-(+)-Glycidol
57044-25-4 98%
1g
¥31 2024-05-22
Key Organics Ltd
AS-11738-50MG
(R)-Glycidol
57044-25-4 >98%
50mg
£102.00 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R93420-100g
(R)-Oxiran-2-ylmethanol
57044-25-4
100g
¥1126.0 2021-09-08
eNovation Chemicals LLC
D595174-500g
(R)-(+)-Glycidol
57044-25-4 97%
500g
$800 2024-06-05
Key Organics Ltd
AS-11738-1MG
(R)-Glycidol
57044-25-4 >98%
1mg
£37.00 2023-07-10
Ambeed
A226269-10g
(R)-Oxiran-2-ylmethanol
57044-25-4 98%
10g
$28.0 2025-02-21

(R)-(+)-Glycidol 関連文献

(R)-(+)-Glycidolに関する追加情報

Glycidol (CAS No. 57044-25-4): A Comprehensive Overview

Glycidol, also known as epichlorohydrin oxide, is a versatile compound with the CAS number 57044-25-4. It is a cyclic ether with the molecular formula C3H6O, and it plays a significant role in various industries, including pharmaceuticals, agriculture, and materials science. The compound is particularly notable for its chiral nature, with the (R)-(+)-glycidol enantiomer being the focus of much research due to its unique properties and applications.

Glycidol is synthesized through the oxidation of epichlorohydrin, a process that has been optimized over the years to enhance yield and purity. The compound is characterized by its sweet taste and low toxicity, making it suitable for use in food additives and other consumer products. Recent studies have highlighted its potential as a building block for advanced materials, such as biodegradable polymers and drug delivery systems.

The (R)-(+)-glycidol enantiomer is of particular interest due to its optical activity and stereochemical properties. Researchers have explored its use in asymmetric synthesis, where it serves as a chiral auxiliary to produce enantioselective compounds. This has opened new avenues in pharmaceutical chemistry, where the stereochemistry of molecules plays a critical role in their efficacy and safety.

In agriculture, glycidol has been studied for its potential as a plant growth regulator. Recent experiments have shown that it can enhance crop yields by promoting root development and improving stress tolerance in plants. This application aligns with the growing demand for sustainable agricultural practices that minimize chemical inputs while maximizing productivity.

The compound's ability to form stable ethers and esters has also made it valuable in organic synthesis. Chemists have utilized glycidol to create complex molecules with tailored properties, such as increased stability or enhanced bioavailability. These advancements are particularly relevant in the development of new drugs and agrochemicals.

From an environmental perspective, glycidol's biodegradability makes it an attractive alternative to traditional petrochemical-based compounds. Studies have demonstrated that it can be metabolized by microorganisms under aerobic conditions, reducing its environmental footprint compared to non-biodegradable alternatives.

In conclusion, glycidol (CAS No. 57044-25-4) is a multifaceted compound with applications spanning multiple disciplines. Its enantiomer (R)-(+)-glycidol has emerged as a key player in asymmetric synthesis and drug development, while its biodegradability positions it as an eco-friendly alternative in various industrial processes. As research continues to uncover new uses for this versatile compound, its role in shaping future technologies is likely to grow even further.

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